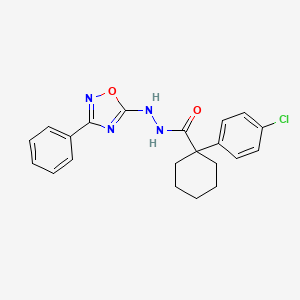![molecular formula C27H26N2O3S B7431173 N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and inhibiting their function can lead to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 has shown promising results in preclinical studies as a potential cancer therapeutic, particularly in tumors with defects in DNA repair pathways.
Mecanismo De Acción
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is a potent inhibitor of PARP, with greater selectivity for PARP1 and PARP2 than other PARP enzymes.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In addition, N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is its selectivity for cancer cells with defects in DNA repair pathways, which may minimize side effects in normal cells. However, one limitation of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide is its potential for resistance development, which may limit its efficacy in the long term.
Direcciones Futuras
For N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide research include investigating its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to understand the mechanisms of resistance to N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide and to develop strategies to overcome this resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide in humans.
Métodos De Síntesis
The synthesis of N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide involves several steps, including the reaction of 4-methylnaphthalene with benzylamine to form N-benzyl-4-methylnaphthalen-1-amine. This intermediate is then reacted with 3-phenylpropanoyl chloride to form N-benzyl-2-[(4-methylnaphthalen-1-yl)amino]-3-phenylpropanamide. Finally, this compound is reacted with p-toluenesulfonic acid to form N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In these models, N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP enzymes for DNA repair, as compared to normal cells.
Propiedades
IUPAC Name |
N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-20-16-17-26(24-15-9-8-14-23(20)24)33(31,32)29-25(18-21-10-4-2-5-11-21)27(30)28-19-22-12-6-3-7-13-22/h2-17,25,29H,18-19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMDZFVFLSMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,2S)-2-methylsulfonyl-1-[[(2-methylsulfonylacetyl)amino]methyl]cyclopropane-1-carboxylate](/img/structure/B7431090.png)
![5-(4-ethylphenyl)-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7431094.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
